N-{3-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide
Overview
Description
N-{3-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide, commonly known as NSC745887, is a novel chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antimicrobial Applications
- The compound and its derivatives have been explored for their potential as antimicrobial agents. For example, derivatives incorporating the sulfamoyl moiety were synthesized for use as antimicrobial agents, showing promising results against both bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, novel sulphonamide derivatives synthesized showed good antimicrobial activity, with some compounds displaying high activity towards most strains tested (Fahim & Ismael, 2019).
Antitumor Activity
- Some newly synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were evaluated for their potential antitumor activity against a range of human tumor cell lines. Certain compounds were identified with considerable anticancer activity, highlighting the potential of these derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition
- The compound and its related derivatives have been investigated for their ability to inhibit various enzymes. For instance, derivatives were synthesized and evaluated against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, displaying promising activity which could have implications for treating diseases related to enzyme dysfunction (Khalid et al., 2014).
Environmental Applications
- A fluorescent probe based on the compound was developed for sensitive detection of carbonyl compounds in water samples, including formaldehyde and acetone. This application demonstrates the compound's utility in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
properties
IUPAC Name |
N-[3-[(4-sulfamoylphenyl)carbamothioylamino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S2/c1-10(20)17-12-3-2-4-13(9-12)19-15(23)18-11-5-7-14(8-6-11)24(16,21)22/h2-9H,1H3,(H,17,20)(H2,16,21,22)(H2,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOKTNXRUASFSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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